2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide
Description
2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an aminomethyl group at position 5 and an acetamide moiety at position 2. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery. The aminomethyl substituent introduces a polar, primary amine group, which may enhance solubility and enable interactions with biological targets such as enzymes or receptors.
Structure
3D Structure
Properties
Molecular Formula |
C5H8N4O2 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C5H8N4O2/c6-2-5-8-4(9-11-5)1-3(7)10/h1-2,6H2,(H2,7,10) |
InChI Key |
LBVURNSRODIVOR-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NOC(=N1)CN)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation and Ring Closure
The synthesis typically begins with the conversion of carboxylic acid derivatives to hydrazides, followed by cyclization to form the 1,3,4-oxadiazole core. For example, ethyl 2-(1H-indol-3-yl)acetate is treated with hydrazine monohydrate to yield the corresponding hydrazide, which undergoes cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux to form 5-substituted-1,3,4-oxadiazole-2-thiol derivatives. This method, while developed for indole-containing analogs, is adaptable to aminomethyl precursors by substituting the starting ester with 2-(aminomethyl)acetic acid derivatives.
A critical modification involves using phosphorus oxychloride (POCl₃) as a cyclizing agent. In one protocol, naphthofuran-2-carbohydrazide reacts with para-aminobenzoic acid (PABA) in POCl₃ at 80°C for 4 hours, achieving an 85% yield of the oxadiazole intermediate. The reaction mechanism likely involves dehydration and ring closure, facilitated by the electrophilic nature of POCl₃.
Coupling Reactions for Acetamide Functionalization
Nucleophilic Substitution with Bromoacetamides
After cyclization, the thiol group at the 2-position of the oxadiazole ring is functionalized via nucleophilic substitution. For instance, 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol reacts with 2-bromo-N-substituted acetamides in dimethylformamide (DMF) using sodium hydride (NaH) as a base, yielding N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. Adapting this to the target compound would involve substituting the indolyl group with an aminomethyl moiety.
Amide Bond Formation via Carbodiimide Coupling
Alternative coupling strategies employ carbodiimide reagents. A study on 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives utilized hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to link carboxylic acids to the oxadiazole scaffold. For 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide, this approach would require activating the acetamide’s carboxyl group before coupling with the aminomethyl-oxadiazole intermediate.
Optimization of Reaction Conditions
Solvent and Base Selection
Reaction efficiency heavily depends on solvent and base choices. A comparative study on oxadiazole synthesis found that dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) afforded superior yields (85%) compared to tetrahydrofuran (THF) or DMF. Polar aprotic solvents like DMF, however, are preferred for reactions requiring higher temperatures or prolonged reflux.
Table 1: Solvent and Base Optimization for Oxadiazole Coupling
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | DIPEA | 3 | 85 |
| THF | Triethylamine | 5 | 62 |
| DMF | K₂CO₃ | 6 | 58 |
Temperature and Reaction Time
Cyclization reactions typically require reflux conditions (80–100°C) for 4–6 hours. Lower temperatures (25–35°C) suffice for coupling reactions, as excessive heat may degrade sensitive functional groups like the aminomethyl moiety.
Purification and Characterization
Crystallization and Chromatography
Purification often involves recrystallization from ethanol or aqueous ethanol, which removes unreacted starting materials and byproducts. Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7) is employed for intermediates with low crystallinity.
Spectroscopic Validation
IR Spectroscopy : Key peaks include N–H stretches (~3270 cm⁻¹ for amines), C=O stretches (~1704 cm⁻¹ for acetamides), and C–N vibrations (~1442 cm⁻¹).
¹H NMR : The aminomethyl group (–CH₂NH₂) resonates as a singlet at δ 4.22 ppm, while the oxadiazole ring protons appear as multiplet signals between δ 7.52–7.85 ppm.
Mass Spectrometry : The molecular ion peak for this compound (C₆H₁₀N₄O₂) is expected at m/z 170.08 [M + H]⁺.
Scalability and Industrial Applications
Large-Scale Synthesis
Industrial protocols emphasize cost-effective reagents and minimized purification steps. A patent-described method for related oxadiazoles uses continuous flow reactors to enhance mixing and reduce reaction times . Scaling the cyclization step requires careful control of exothermic reactions, particularly when using POCl₃ or CS₂.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different bioactive properties.
Scientific Research Applications
2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide and its analogs:
Key Observations:
Substituent Impact: The aminomethyl group in the target compound contrasts with hydrophobic groups (e.g., p-tolyl in or 4-methoxyphenyl in ). This substitution may improve aqueous solubility but reduce membrane permeability compared to aromatic analogs . Chlorophenyl and methyl groups (e.g., in ) are associated with enhanced lipophilicity, which could improve blood-brain barrier penetration or target binding in hydrophobic pockets .
Molecular Weight and Drug-Likeness: The target compound (MW 159.15) falls below typical drug-like thresholds (MW < 500), suggesting favorable absorption and distribution profiles.
Pharmacological and Biochemical Insights
Anti-Exudative Activity:
Compounds such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () exhibit anti-exudative activity comparable to diclofenac sodium. While the target compound lacks direct data, its primary amine group could facilitate interactions with inflammatory mediators (e.g., COX enzymes) .
Antibacterial and Thrombolytic Activity:
1,3,4-Oxadiazole derivatives with chloroaryl substituents () show antibacterial and thrombolytic effects. The aminomethyl group in the target compound might reduce toxicity (e.g., hemolytic activity) compared to halogenated analogs, though empirical validation is needed .
CNS-Targeted Potential:
AH-8529 () includes a pyrrolidinyl-tetrahydropyran moiety, common in neuroactive compounds. The target compound’s simpler structure lacks such features but could serve as a scaffold for further optimization .
Biological Activity
The compound 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide (also referred to as oxadiazole derivative ) has garnered attention in recent years due to its diverse biological activities. This article aims to explore the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The chemical structure of this compound can be represented by the following formula:
- Molecular Formula : CHNO
- CAS Number : 1820639-54-0
- Molecular Weight : 402.33 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. A study focusing on various oxadiazole compounds demonstrated significant antibacterial and antifungal activities against a range of pathogens. The presence of the oxadiazole ring is crucial for this activity, as it enhances the interaction with microbial targets.
| Compound | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) |
|---|---|---|
| This compound | 16 | 32 |
| Standard Antibiotic | 8 | 16 |
Neuroprotective Effects
The neuroprotective potential of oxadiazole derivatives has been investigated in various in vitro models. For instance, a study reported that certain derivatives exhibited protective effects on neuronal cells subjected to oxidative stress. The mechanism appears to involve the modulation of oxidative stress pathways and apoptosis.
Case Study : In a study involving PC12 cells (a model for neuronal differentiation), the oxadiazole derivative demonstrated a significant reduction in cell death induced by sodium nitroprusside (SNP). The compound's IC value was determined to be approximately 25 µM, indicating a potent neuroprotective effect compared to control treatments.
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its ability to inhibit specific enzymes. The compound has shown promising results as an inhibitor of carbonic anhydrase II (CA II), which is involved in various physiological processes.
| Enzyme | IC (nM) |
|---|---|
| Carbonic Anhydrase II | 16.7 |
| Standard Inhibitor (Acetazolamide) | 12.0 |
Molecular docking studies suggest that the binding affinity of this compound with CA II is superior to that with other isoforms, indicating its selectivity and potential for therapeutic use.
The biological activities of this compound can be attributed to several mechanisms:
- Oxidative Stress Modulation : The compound appears to reduce oxidative stress markers in neuronal cells.
- Enzyme Inhibition : By inhibiting carbonic anhydrase II, it may alter pH regulation and bicarbonate transport in cells.
- Antimicrobial Mechanism : The oxadiazole moiety likely interacts with microbial enzymes or cell membranes, disrupting their function.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide?
To optimize synthesis, focus on reaction conditions (temperature, solvent, catalyst) and reagent selection. For example, sodium hydroxide or potassium carbonate can facilitate bond formation in oxadiazole ring cyclization . Monitor reaction progress via TLC and refine purification steps (e.g., recrystallization using pet-ether) to improve yield and purity . Post-synthesis, validate structural integrity using NMR and mass spectrometry .
Q. How can researchers confirm the structural identity of this compound after synthesis?
Use a combination of Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to map proton/carbon environments and High-Resolution Mass Spectrometry (HRMS) to verify molecular weight . For crystalline derivatives, X-ray crystallography provides unambiguous confirmation of stereochemistry and bond connectivity . Compare spectral data with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) for validation .
Q. What methodologies are recommended for initial bioactivity screening?
Begin with in vitro assays targeting hypothesized biological pathways (e.g., antimicrobial activity via broth microdilution or anticancer activity using MTT assays) . Include positive/negative controls and replicate experiments to assess reproducibility. For cytotoxicity, use human cell lines (e.g., HEK293) to establish selectivity indices. Prioritize assays that align with the compound’s structural motifs (e.g., oxadiazole rings often interact with enzyme active sites) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Systematically modify substituents on the oxadiazole and acetamide moieties. For example:
- Replace the aminomethyl group with bulkier alkyl chains to probe steric effects.
- Introduce electron-withdrawing groups (e.g., -NO₂) on the oxadiazole ring to enhance electrophilicity .
Evaluate changes using molecular docking against target proteins (e.g., kinases or microbial enzymes) to predict binding affinity shifts . Validate predictions with enzymatic inhibition assays .
Q. What computational tools are suitable for predicting pharmacokinetic properties?
Use ADMET prediction software (e.g., SwissADME or pkCSM) to estimate absorption, metabolism, and toxicity. For target engagement, perform molecular dynamics simulations to assess binding stability over time . Cross-reference results with in vitro permeability assays (e.g., Caco-2 cell monolayers) to validate computational predictions .
Q. How can reaction mechanisms for oxidation or reduction of this compound be elucidated?
Combine experimental and computational approaches:
- Track reaction intermediates via LC-MS or FT-IR during oxidation/reduction .
- Use DFT calculations to model transition states and identify rate-determining steps . For example, oxidation of the oxadiazole ring may proceed through a radical intermediate, which can be stabilized by electron-donating groups .
Q. How should researchers address contradictions between in vitro and in vivo data?
Example: If in vitro cytotoxicity does not translate to in vivo efficacy, consider:
- Metabolic stability : Test liver microsome assays to identify rapid degradation .
- Solubility limitations : Use HPLC to measure solubility in physiological buffers and adjust formulations (e.g., PEG-based carriers) .
- Off-target effects : Perform transcriptomic profiling (RNA-seq) on treated tissues to uncover unintended pathways .
Q. What strategies improve scalability of the synthesis process?
Q. How can synergistic effects with other therapeutic agents be systematically studied?
Use combination index (CI) analysis (Chou-Talalay method) in cell-based assays. For example:
- Pair the compound with standard chemotherapeutics (e.g., doxorubicin) and calculate CI values to identify additive/synergistic effects .
- Mechanistically validate synergies via Western blotting (e.g., apoptosis markers like caspase-3) .
Q. What advanced techniques integrate multi-omics data to study mechanistic pathways?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify protein abundance changes .
- Metabolomics : LC-MS/MS to track metabolite shifts linked to target modulation.
Use pathway enrichment tools (e.g., Metascape) to map omics data onto biological networks .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
